molecular formula C9H13O4P B14716086 Dimethyl (2-methoxyphenyl)phosphonate CAS No. 15286-16-5

Dimethyl (2-methoxyphenyl)phosphonate

Cat. No.: B14716086
CAS No.: 15286-16-5
M. Wt: 216.17 g/mol
InChI Key: WWXKFQJWHMHAIR-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C9H13O4P . It belongs to the class of phosphonate esters, which are characterized by a carbon-phosphorus (C-P) bond, making them stable to hydrolysis and valuable non-hydrolyzable phosphate mimics in various research contexts . Phosphonates are extensively investigated as effective corrosion inhibitors for metals such as carbon steel in aqueous environments . They function by adsorbing onto the metallic surface, which reduces the area of the active metal surface exposed to the corrosive environment and increases the activation energy required for the corrosion reaction to proceed . Their stability, low toxicity, and high activity in water make them particularly attractive for materials science and industrial chemistry research . As a synthetic building block, this compound serves as a precursor for further chemical transformations. The methoxyphenyl moiety can influence the compound's electronic properties and its subsequent reactivity in synthesis. Researchers utilize such phosphonates in the development of novel surfactants, metal-organic coatings, and other functional materials . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

15286-16-5

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C9H13O4P/c1-11-8-6-4-5-7-9(8)14(10,12-2)13-3/h4-7H,1-3H3

InChI Key

WWXKFQJWHMHAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction with Trimethyl Phosphite

The Arbuzov reaction remains a cornerstone for synthesizing dialkyl arylphosphonates. In this method, 2-bromoanisole reacts with trimethyl phosphite under thermal or photolytic conditions to yield dimethyl (2-methoxyphenyl)phosphonate. The mechanism involves nucleophilic displacement of the bromide by the phosphite, followed by rearrangement to form the phosphonate ester. A modified approach employs iodine to generate phosphoriodidate in situ from trimethyl phosphite, enhancing reactivity toward aryl halides. This method typically achieves moderate yields (35–40%) and requires purification via flash chromatography using petroleum ether/acetone gradients.

Nucleophilic Substitution with Dimethyl Chlorophosphate

An alternative route involves the reaction of 2-methoxyphenol with dimethyl chlorophosphate in the presence of a strong base such as sodium hydride (NaH). Deprotonation of the phenolic hydroxyl group facilitates nucleophilic attack on the chlorophosphate, forming the phosphonate ester. This method demands anhydrous conditions and precise temperature control to minimize side reactions. Yields vary depending on the base and solvent system, with acetonitrile and tetrahydrofuran (THF) proving effective for stabilizing intermediates.

Modern Phosphorylation Techniques

Phosphoramidite-Based Coupling

Recent advances leverage phosphoramidites, such as dibenzyl diisopropylphosphoramidite, for introducing phosphonate groups. While initially developed for tyrosine derivatives, this approach adapts well to 2-methoxyphenol. The reaction proceeds via activation of the phenol with a mild base, followed by coupling with the phosphoramidite and oxidative workup. This method offers superior regioselectivity and compatibility with sensitive functional groups, though it necessitates additional steps for deprotecting benzyl or isopropyl groups.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the Arbuzov reaction, reducing reaction times from hours to minutes. Preliminary studies suggest that microwave conditions enhance yields by minimizing thermal decomposition, though scalability remains a challenge.

Optimization and Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile facilitate phosphonate formation by stabilizing ionic intermediates, whereas nonpolar solvents (e.g., toluene) favor Arbuzov-type rearrangements. Optimal temperatures range from 0°C for base-sensitive reactions to 80°C for thermal activation, with higher temperatures risking decomposition of the methoxy group.

Catalytic Enhancements

Lewis acids such as zinc chloride (ZnCl₂) and palladium catalysts have been explored to lower activation barriers. For example, palladium-catalyzed cross-coupling between 2-methoxyarylboronic acids and dimethyl phosphite shows promise but requires further optimization for industrial applicability.

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed via nuclear magnetic resonance (NMR) spectroscopy. The $$^{1}\text{H}$$ NMR spectrum of this compound exhibits characteristic signals at δ 3.79 ppm (d, $$J = 11.4$$ Hz) for the dimethyl phosphonate group and aromatic multiplet signals between δ 7.59–8.16 ppm. $$^{31}\text{P}$$ NMR reveals a singlet near δ 18 ppm, consistent with phosphonate esters.

Chromatographic Purity

Flash chromatography using petroleum ether/acetone (70:30) effectively isolates the product, yielding a pale yellow oil with >95% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further validates purity, though this method is less commonly reported for phosphonates.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Arbuzov Reaction 35–40% Simple setup, scalable Moderate yields, requires halogenated precursors
Nucleophilic Substitution 30–50% High purity, avoids halides Sensitive to moisture, harsh bases
Phosphoramidite Coupling 40–60% Excellent selectivity Multi-step, costly reagents

Applications in Organic Synthesis

This compound serves as a precursor for pharmaceuticals and agrochemicals. Its phosphonate group participates in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated ketones, pivotal in constructing heterocycles. Recent studies highlight its role in synthesizing kinase inhibitors, where the methoxy group enhances target binding.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characteristics

The synthesis of dimethyl (2-methoxyphenyl)phosphonate involves specific chemical reactions, such as the irradiation of 2-bromoanisole in the presence of trimethyl phosphite, yielding the desired compound after purification.

This compound is utilized in pharmaceutical applications due to its distinct biological activity. Interaction studies are crucial for understanding its reactivity with biological systems, potential toxicity, and environmental impact.

Role in Flame Retardants

Phosphonates, including this compound, are used as flame retardants . For instance, dimethyl methylphosphonate is a proposed replacement for brominated flame retardants (BFRs) .

Precursor in Chemical Synthesis

The Michaelis-Arbuzov reaction, when optimized, can synthesize dialkyl haloalkylphosphonates, which are crucial intermediates in the synthesis of drugs like adefovir, tenofovir, and cidofovir .

Other Potential Applications

Phosphonic acids, which share structural similarities with this compound, are used in various applications due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties . These include:

  • Bioactive properties as drugs or pro-drugs
  • Bone targeting
  • Design of supramolecular or hybrid materials
  • Functionalization of surfaces
  • Analytical purposes
  • Medical imaging
  • Phosphoantigens

Environmental Impact and Safety

Mechanism of Action

The mechanism of action of dimethyl (2-methoxyphenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Reactivity and Stability

  • Thermal Stability: Dimethyl (1-diazo-2-oxopropyl)phosphonate is heat-sensitive and may decompose explosively under shock or heating . In contrast, dimethyl (2-methoxyphenyl)phosphonate and its alkyl/aryl analogs (e.g., diethyl (2-ethylphenyl)phosphonate) exhibit greater thermal stability, making them safer for industrial applications .
  • Hydrolysis Kinetics :

    • Alkaline hydrolysis of dimethyl (2-thienyl)phosphonate proceeds at 66% yield under mild conditions (room temperature) , whereas bulkier substituents (e.g., dibutyl esters) require harsher conditions but offer better stereocontrol in enzymatic resolutions .
  • Biological Activity: Phosphonates with aromatic substituents, such as dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate, demonstrate apoptosis-inducing activity in cancer cells, highlighting the role of aryl groups in bioactivity .

Functional Group Effects

  • Ester Groups :

    • Dimethyl esters (e.g., dimethyl (2-oxoheptyl)phosphonate) are more reactive in nucleophilic substitutions than dibutyl esters due to lower steric hindrance .
    • Dibutyl esters (e.g., dibutyl 1-butyryloxy-1-carboxymethylphosphonate) exhibit higher lipophilicity, favoring membrane permeability in drug design .
  • Aromatic vs. Aliphatic Substituents :

    • Aryl phosphonates (e.g., 2-methoxyphenyl) stabilize intermediates in Suzuki-Miyaura couplings, whereas aliphatic phosphonates (e.g., 2-oxoheptyl) are preferred for ketone synthesis via Horner-Wadsworth-Emmons reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Dimethyl (2-methoxyphenyl)phosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, dimethyl phosphite reacts with 2-methoxyphenol derivatives under acidic or basic catalysis. In one protocol, dimethyl (azidomethyl)phosphonate intermediates are coupled with alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of phosphite to aryl substrate) and using catalysts like CuNPs/C for improved yields (up to 54%) . Solvent choice (e.g., THF/TEA) and temperature (room temperature vs. reflux) also affect reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>31</sup>P NMR : A singlet near δ 25–30 ppm confirms the phosphonate group .
  • <sup>13</sup>C NMR : Methoxy groups resonate at δ 50–55 ppm, while aromatic carbons appear at δ 110–160 ppm. Solvent effects (e.g., CDCl3 vs. DMSO-d6) must be standardized for reproducibility .
  • IR Spectroscopy : P=O stretches at 1250–1300 cm⁻¹ and P-O-C peaks at 1020–1050 cm⁻¹ validate the ester linkage .

Q. What are the key applications of this compound in organic synthesis?

  • Answer : It serves as a precursor for the Bestmann-Ohira reagent, enabling alkyne synthesis from esters via tandem reduction-diazo transfer . It also participates in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated ketones .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer : Reactive diazo intermediates (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) require strict temperature control (−20°C) and inert atmospheres to prevent decomposition . Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents (3:7 v/v) effectively isolates intermediates. Safety protocols, such as using explosion-proof equipment and avoiding dust generation, are critical .

Q. What factors explain contradictory data in phosphonate-mediated reaction kinetics?

  • Answer : Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro) accelerate reaction rates by stabilizing transition states, while electron-donating groups (e.g., methoxy) may sterically hinder nucleophilic attack .
  • Purity Issues : Trace impurities (e.g., unreacted dimethyl phosphite) can skew kinetic measurements. Purification via vacuum distillation (bp 80–85°C at 0.1 mmHg) or recrystallization is essential .

Q. How do structural modifications of phosphonates impact their efficacy in biocompatible materials?

  • Methodological Answer : In doping polyaniline (PANI), dimethyl phosphonate enhances conductivity but reduces solubility compared to diphenyl analogs. Studies show a 30% increase in PANI conductivity with dimethyl phosphonate doping (1:1 molar ratio) but lower stability in aqueous media due to hydrolytic degradation . Advanced characterization (e.g., cyclic voltammetry, SEM) correlates substituent size with material performance.

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